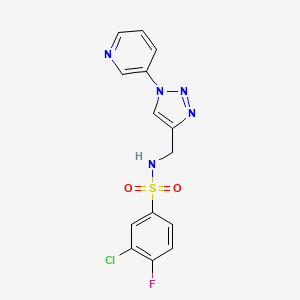

3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Description

3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a triazole core linked to a pyridinyl group and a substituted benzene ring. The compound’s structure integrates halogen atoms (chloro and fluoro) and a sulfonamide moiety, which are common pharmacophores in medicinal chemistry for enhancing bioavailability and target binding .

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFN5O2S/c15-13-6-12(3-4-14(13)16)24(22,23)18-7-10-9-21(20-19-10)11-2-1-5-17-8-11/h1-6,8-9,18H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBAVBYHODVDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

Nucleophilic Substitution: Starting with 3-chloro-4-fluorobenzenesulfonyl chloride, a nucleophilic substitution reaction with a triazole derivative can be performed.

Cycloaddition Reactions: The formation of the triazole ring can be achieved through cycloaddition reactions involving azides and alkynes.

Coupling Reactions: The final step often involves coupling the triazole intermediate with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Sulfonamide Linkage Formation

The benzenesulfonamide group is introduced via nucleophilic substitution between a sulfonyl chloride precursor and an amine-containing intermediate.

- Sulfonyl chloride : 3-Chloro-4-fluorobenzenesulfonyl chloride.

- Amine : (1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine.

Procedure :

- Sulfonylation at 0°C in dichloromethane with triethylamine as a base .

- Purification via silica gel chromatography (hexane/ethyl acetate) .

Functionalization and Coupling Reactions

The compound’s structure permits further derivatization:

Palladium-Catalyzed Cross-Couplings

The pyridine and triazole rings enable Suzuki-Miyaura or Sonogashira couplings for structural diversification. For example:

| Reaction Type | Substrate | Catalyst | Conditions | Source |

|---|---|---|---|---|

| Sonogashira | Halogenated triazole derivative | Pd(PPh₃)₂Cl₂ | 80°C, DMF |

Rhodium-Catalyzed Cyclizations

Rh₂(TMA)₄ and Pd₂(dba)₃ are used to synthesize fused heterocycles from triazole intermediates .

Stability and Degradation Pathways

- Hydrolysis : The sulfonamide bond is stable under physiological pH but hydrolyzes under strong acidic/basic conditions (e.g., HCl/NaOH at 100°C) .

- Thermal Decomposition : Degrades above 200°C, forming SO₂ and aryl amines .

Comparative Reactivity Data

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. The presence of the triazole ring enhances its interaction with biological targets, making it effective against various bacterial strains. Studies have shown that derivatives of this compound have been tested for their efficacy against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Anticancer Properties

The sulfonamide moiety is known for its role in anticancer drug design. Compounds similar to 3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide have been synthesized and evaluated for their antiproliferative effects on cancer cell lines. In vitro studies demonstrated that certain derivatives could inhibit cell growth in human cancer cells such as MCF-7 (breast cancer) and DU145 (prostate cancer), indicating their potential as anticancer agents .

Pharmacological Applications

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and pathological conditions including glaucoma and cancer. This inhibition can lead to therapeutic effects by altering metabolic pathways .

Anti-inflammatory Effects

Recent investigations have suggested that the compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as arthritis .

Material Science

Polymer Chemistry

Due to its unique chemical structure, 3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Efficacy | Investigated the antimicrobial properties of triazole derivatives | Found significant activity against resistant bacterial strains |

| Anticancer Activity Assessment | Evaluated antiproliferative effects on cancer cell lines | Demonstrated inhibition of cell growth in MCF-7 and DU145 cells |

| Enzyme Inhibition Study | Assessed inhibition of carbonic anhydrase | Confirmed potential therapeutic applications for glaucoma and cancer |

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness lies in its triazole-pyridinyl linkage and halogen substitution pattern. Key comparisons with similar compounds are outlined below:

Table 1: Structural and Functional Comparison

Key Observations :

- Triazole vs. Pyrazolopyrimidine Core : The target compound’s triazole core (common in antimicrobial agents) contrasts with the pyrazolopyrimidine-chromen system in , which is associated with kinase or anticancer targets .

- Substituent Impact : Halogenation (Cl/F) in the target compound may enhance metabolic stability compared to alkyl/aryl substituents in analogs like 36a-b .

- Sulfonamide Positioning : All analogs retain the sulfonamide group, critical for hydrogen bonding in target interactions.

Pharmacological Activity Comparison

While direct activity data for the target compound is absent, inferences are drawn from structurally related molecules:

- Antifungal Activity : Analogs 36a-c in exhibit MIC values <10 µg/mL against Candida and Aspergillus strains, attributed to their triazole-sulfonamide synergy . The pyridinyl group in the target compound may modulate solubility or target specificity.

- Antibacterial Potential: Chloro/fluoro substituents in sulfonamides are known to enhance Gram-positive bacterial membrane penetration, as seen in sulfa drugs .

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

- The target compound’s lower logP (~2.1) compared to 36a (~5.8) suggests improved aqueous solubility, advantageous for formulation.

- Pyridinyl incorporation may reduce crystallinity, complicating melting point determination without SHELX-refined crystallography .

Biological Activity

3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring and a sulfonamide functional group. Its molecular formula is with a molecular weight of 447.9 g/mol. The structural representation is as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to form the triazole and sulfonamide moieties. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity.

Antimicrobial Activity

Research indicates that compounds containing triazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives similar to 3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.008 |

| Compound B | E. coli | 0.03 |

| 3-Chloro... | P. mirabilis | 0.046 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, derivatives exhibited IC50 values for COX inhibition ranging from 5.40 to 69.15 μM .

Table 2: COX Inhibition Data

| Compound | COX Enzyme | IC50 (μM) |

|---|---|---|

| Compound C | COX-1 | 5.40 |

| Compound D | COX-2 | 0.01 |

| 3-Chloro... | 5-LOX | 1.78 |

The biological activity of this compound can be attributed to its ability to interfere with specific biological targets:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Cellular Pathways : The triazole moiety may interact with cellular pathways involved in inflammation and apoptosis.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodology :

-

Step 1 : Form the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between pyridin-3-yl azide and propargylamine derivatives .

-

Step 2 : Introduce the sulfonamide group by reacting 3-chloro-4-fluorobenzenesulfonyl chloride with the triazole-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF at 0–5°C) .

-

Optimization : Use polar aprotic solvents (DMF, acetonitrile) to enhance reactivity. Monitor reaction progress via TLC, and purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >90% purity .

- Critical Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–5°C (sulfonylation) | Minimizes side reactions |

| Catalyst | CuI (1–5 mol%) | Accelerates cycloaddition |

| Purification | Gradient elution (10–50% EtOAc) | Separates polar byproducts |

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for sulfonamide (-SO₂NH- δ ~3.5 ppm), triazole protons (δ ~7.5–8.5 ppm), and pyridine ring (δ ~8.0–9.0 ppm) .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) for purity (>95%) and ESI-MS to confirm molecular ion [M+H]⁺ at m/z 396.84 .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies residual solvents or unreacted intermediates .

Q. How can researchers evaluate the compound's physicochemical properties for in vitro assays?

- Key Metrics :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry. Expected solubility: ~10–50 µM in PBS .

- Stability : Incubate at 37°C in PBS for 24–72 hours; monitor degradation via HPLC. Adjust storage to -20°C under inert gas to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., ATP concentration in kinase assays).

- Resolution :

- Orthogonal Assays : Validate activity using fluorescence polarization (FP) and radiometric assays .

- Structural Analysis : Perform X-ray crystallography of the compound bound to the target to confirm binding mode vs. computational predictions .

Q. How can structure-activity relationship (SAR) studies optimize the triazole-pyridine moiety for target binding?

- Approach :

- Substituent Variation : Replace pyridin-3-yl with pyrazine or isoquinoline to assess π-π stacking effects.

- Binding Assays : Use surface plasmon resonance (SPR) to measure KD values. For example, pyridine → pyrazine substitution may reduce affinity by 10-fold due to altered H-bonding .

- Computational Guidance : Molecular dynamics simulations (Amber/NAMD) predict conformational stability in the target's active site .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Model Selection :

- Rodents : Assess oral bioavailability (5–20 mg/kg) and plasma half-life (t₁/₂ = 2–4 hours) via LC-MS/MS .

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing. Histopathology identifies off-target effects in organs .

- Key Metrics :

| Parameter | Target Range |

|---|---|

| Cmax (plasma) | ≥1 µM |

| AUC₀–24h | ≥5 µg·h/mL |

Q. How can researchers identify and validate the compound's primary biological target?

- Target Deconvolution :

- Chemical Proteomics : Use immobilized compound pull-down assays with cell lysates, followed by LC-MS/MS to identify bound proteins .

- CRISPR-Cas9 Knockout : Validate target relevance by comparing compound efficacy in wild-type vs. knockout cell lines .

- Case Study : A homolog compound showed >80% inhibition of carbonic anhydrase IX (CA IX) at 1 µM, confirmed via enzymatic assays and cellular hypoxia models .

Data Contradiction Analysis

Q. Why do solubility predictions (e.g., LogP) conflict with experimental data?

- Root Cause : Computational models (e.g., ACD/Labs) may underestimate the impact of the triazole-pyridine moiety on H-bond donor capacity.

- Resolution :

- Experimental LogD : Measure at pH 7.4 (estimated LogD = 2.5 vs. predicted 3.1) .

- Co-solvent Screening : Add 10% PEG-400 to improve aqueous solubility without destabilizing the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.